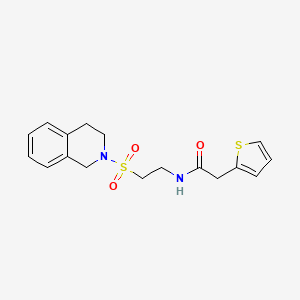

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMGYYOXAUUOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:

Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.

Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.

Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.

Industrial Production Methods: Scaling up requires robust methods:

Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.

Use of automated parallel synthesizers for optimizing amide coupling conditions.

Purification by preparative HPLC or crystallization ensures the compound’s purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.

Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.

Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.

Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.

Major Products Formed

Thiophene-S-oxides

Sulfoxide and sulfide derivatives

Various substituted derivatives at the ethyl group position.

Scientific Research Applications

Chemistry

As a synthetic intermediate in the preparation of more complex organic molecules.

Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.

Biology

Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine

Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.

Industry

As a precursor in the manufacture of specialty chemicals and advanced materials.

Potential use in the synthesis of novel polymers and electronic materials.

Mechanism of Action

The compound exhibits its effects primarily through interaction with specific molecular targets:

Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.

Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on core scaffolds, functional groups, and synthetic strategies.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The sulfonyl group in the target compound distinguishes it from analogs like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide , which lacks this moiety. Sulfonyl groups enhance polarity and may improve binding to targets like ACE2 . Thiophene-acetamide derivatives (e.g., ) exhibit distinct spectroscopic profiles (¹H NMR δ 2.5–3.5 ppm for acetamide protons) compared to benzothiazole-isoquinoline analogs .

Synthetic Strategies: The target compound’s synthesis likely involves sulfonylation of a dihydroisoquinoline precursor, contrasting with benzothiazole-isoquinoline derivatives (e.g., 4a-4p), which are synthesized via nucleophilic substitution of chloroacetamides with tetrahydroisoquinolines . Thiophene-containing analogs () are synthesized via direct amidation of acetylthiophene intermediates, yielding high-purity products (>90%) .

Physicochemical Properties: Benzothiazole-isoquinoline derivatives (e.g., 4b, 4d) exhibit high melting points (240–260°C) due to rigid aromatic cores, whereas thiophene-acetamide analogs may have lower melting points due to conformational flexibility . The sulfonyl group in the target compound likely increases aqueous solubility compared to non-sulfonylated analogs .

Bromobenzothiazole-isoquinoline derivatives (e.g., 4f) demonstrate high purity and stability, underscoring the importance of halogen substituents in optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.